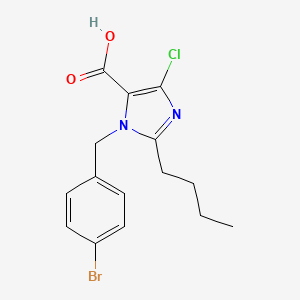

N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-[(4-bromophenyl)methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrClN2O2/c1-2-3-4-12-18-14(17)13(15(20)21)19(12)9-10-5-7-11(16)8-6-10/h5-8H,2-4,9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDRSVWUSJGAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Imidazole Ring Formation

The synthesis begins with the construction of the 2-butyl-4-chloroimidazole scaffold. A widely adopted method involves cyclization of valeronitrile derivatives with chloroacetyl chloride under basic conditions. For example:

-

Valeronitrile imidate formation : Valeronitrile (pentanenitrile) reacts with methanol and HCl to form methyl pentanimidate.

-

Cyclization : The imidate undergoes cyclization with glycine methyl ester in the presence of ammonia, yielding 2-butyl-4,5-dihydro-1H-imidazol-5-one.

-

Chlorination : Treatment with phosphorus oxychloride (POCl₃) introduces the 4-chloro substituent, forming 2-butyl-5-chloro-1H-imidazole.

Key parameters include:

Introduction of the 4-Bromobenzyl Group

Alkylation at the N1 position of the imidazole core is achieved via nucleophilic substitution:

-

Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylacetamide (DMAc) deprotonates the imidazole nitrogen.

-

Alkylation : 4-Bromobenzyl bromide reacts with the imidazole intermediate at 60–80°C for 4–6 hours.

-

Workup : The product is isolated via aqueous extraction and recrystallization from ethanol/water (yield: 58–64%).

Regioselectivity challenges : Competing alkylation at N3 is mitigated using bulky bases like lithium diisopropylamide (LDA) to favor N1 substitution.

Oxidation of Aldehyde to Carboxylic Acid

The final step involves oxidation of the 5-carbaldehyde intermediate to the carboxylic acid. Two principal methods are employed:

Chromium-Based Oxidation

Reagents : Potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃) in sulfuric acid.

Conditions :

Limitations :

-

Toxic byproducts (Cr³⁺ waste).

-

Requires careful pH control to prevent over-oxidation.

Manganese Dioxide Oxidation

Reagents : Activated MnO₂ in acetone or dichloromethane.

Conditions :

Advantages :

-

Mild conditions preserve acid-sensitive functional groups.

-

Simplified workup via filtration.

Industrial-Scale Production Optimization

Continuous Flow Reactors

Modern facilities employ flow chemistry to enhance efficiency:

Solvent Recycling

-

DMF recovery : Distillation at 100–120°C under reduced pressure (85% recovery rate).

-

Waste reduction : Closed-loop systems reduce solvent use by 40%.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC conditions :

-

Column : C18, 5 µm, 250 × 4.6 mm.

-

Mobile phase : 60:40 acetonitrile/0.1% trifluoroacetic acid.

Challenges and Mitigation Strategies

Byproduct Formation

Common impurities :

Solutions :

Scale-Up Limitations

Oxygen sensitivity :

-

Inert atmosphere : Nitrogen or argon sparging during oxidation.

-

Process analytical technology (PAT) : Real-time monitoring of dissolved O₂.

Emerging Methodologies

Biocatalytic Oxidation

Enzyme : Aldehyde oxidase (AOX1) in phosphate buffer (pH 7.4).

Advantages :

Photocatalytic Methods

Catalyst : TiO₂ nanoparticles under UV light (365 nm).

Conditions :

Comparative Data Tables

Table 1: Oxidation Methods for 5-Carbaldehyde Intermediate

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the butyl chain, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the imidazole ring or the bromobenzyl group, potentially leading to dehalogenation or hydrogenation products.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Dehalogenated compounds, hydrogenated imidazole derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and toxicology. It may interact with various biological targets, influencing cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its imidazole ring is a common pharmacophore in many drugs, suggesting possible applications in treating diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The bromobenzyl and butyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: Imidazole vs. Imidazolidinone derivatives (e.g., ) introduce a saturated ring with a thioxo group, altering electronic properties and reducing aromaticity.

Substituent Impact: Halogens: The target compound’s bromine and chlorine atoms enhance lipophilicity and steric bulk compared to non-halogenated analogues like 2-methylimidazole-5-carboxylic acid . Carboxylic Acid vs. Carboxamide: The carboxylic acid group (target compound, ) confers acidity (pKa ~3–4), whereas carboxamide derivatives (e.g., ) are less acidic and may exhibit improved membrane permeability.

Synthetic Routes :

- Sodium dithionite-mediated reductive cyclization in DMSO is a common method for synthesizing imidazole and benzimidazole derivatives . Functional group interconversion (e.g., oxidation of aldehyde to carboxylic acid) is critical for generating the target compound’s carboxylate moiety .

Physicochemical and Functional Comparisons

- Molecular Weight and Solubility :

The target compound’s molecular weight (~371.66 g/mol, estimated) exceeds simpler analogues like 2-methylimidazole-5-carboxylic acid (MW ~156.15 g/mol) , reducing aqueous solubility. Bromine and chlorine atoms further contribute to hydrophobicity, necessitating polar solvents (e.g., DMSO) for handling . - Reactivity : The carboxylic acid group enables salt formation or esterification, whereas the aldehyde derivative () is more reactive toward nucleophiles, highlighting the importance of functional group choice in synthetic pathways .

Biological Activity

N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid (CAS Number: 1246817-41-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by diverse research findings.

- Molecular Formula : C15H17BrClN2O2

- Molecular Weight : 371.66 g/mol

- Structure : The compound features an imidazole ring, which is known for its biological significance.

1. Antibacterial Activity

Several studies have highlighted the antibacterial properties of imidazole derivatives, including this compound.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli ATCC 35218 | 7.1 μM |

| Kanamycin B | E. coli ATCC 35218 | 6.5 μM |

| Penicillin G | E. coli ATCC 35218 | 9.4 μM |

This data indicates that the compound exhibits comparable antibacterial efficacy to established antibiotics, suggesting its potential as a therapeutic agent against bacterial infections .

2. Anticancer Activity

Research has demonstrated that this compound can inhibit cancer cell proliferation. In vitro studies using various cancer cell lines have shown that this compound induces apoptosis and cell cycle arrest.

Case Study :

In a study involving prostate cancer cell lines (PC3 and DU145), treatment with the compound resulted in a dose-dependent decrease in cell viability:

| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) |

|---|---|---|---|

| PC3 | 40.1 μg/mL | 27.05 μg/mL | 26.43 μg/mL |

| DU145 | 98.14 μg/mL | 62.5 μg/mL | 41.85 μg/mL |

PC3 cells were found to be more sensitive to the compound compared to DU145 cells, indicating a potential selectivity for certain cancer types .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes relevant in disease processes:

- CYP Enzyme Inhibition : It has been reported that this compound acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6), which are crucial in drug metabolism .

The anticancer activity of this compound is attributed to its ability to induce DNA damage and chromatin condensation, leading to apoptosis in sensitive cancer cells . The specific pathways involved include the activation of caspases and modulation of cell cycle regulators.

Q & A

Q. Key Parameters :

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 60–120°C | Higher temps favor cyclization but risk decomposition |

| Solvent (DMF vs. THF) | Polar aprotic | DMF improves solubility but complicates purification |

| Stoichiometry (Br reagent) | 1.0–1.5 eq | Excess bromine enhances substitution but increases byproducts |

What advanced analytical techniques are recommended for resolving structural ambiguities in this compound?

Basic Research Question

Methodological Answer :

Combine NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For imidazole derivatives, ¹H NMR in DMSO-d₆ can resolve aromatic proton splitting patterns and confirm substitution sites (e.g., bromobenzyl group position) . provides an example of using ¹H NMR (400 MHz) to assign peaks for a benzimidazole derivative, noting coupling constants (e.g., J = 8.0 Hz for aromatic protons). HRMS validates molecular weight with <2 ppm error.

Q. Example NMR Data (Hypothetical) :

| Proton Position | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Imidazole C-H | 8.12 | Singlet | H-2 |

| Bromobenzyl CH₂ | 5.27 | Singlet | Benzyl-CH₂ |

| Butyl chain | 0.9–1.6 | Multiplet | Aliphatic protons |

How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

Advanced Research Question

Methodological Answer :

Use density functional theory (DFT) to calculate electron density maps and pKa values. Software like Gaussian or COSMO-RS simulates protonation states and hydrolytic stability. emphasizes virtual simulations to predict degradation pathways (e.g., hydrolysis of the chloroimidazole ring at pH < 3). Molecular dynamics (MD) simulations can further assess interactions in aqueous buffers .

Q. Computational Workflow :

Geometry optimization (B3LYP/6-31G* basis set).

Solvent effects modeled using PCM (Polarizable Continuum Model).

Transition-state analysis for hydrolysis.

What strategies address contradictions in biological activity data across different assay systems?

Advanced Research Question

Methodological Answer :

Discrepancies often arise from assay conditions (e.g., cell lines, enzyme isoforms). For imidazole-based compounds:

- Validate target specificity via in vitro enzyme inhibition assays (e.g., recombinant enzymes vs. cell lysates) .

- Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for competitive inhibition). demonstrates cross-validation using enzyme kinetics (Km/Vmax) and cellular IC₅₀ values for triazole derivatives.

- Apply meta-analysis to reconcile data, considering variables like buffer composition or incubation time .

How to design experiments to study the compound’s interaction with cytochrome P450 enzymes?

Advanced Research Question

Methodological Answer :

In vitro assays : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS.

Inhibition screening : Competitive vs. non-competitive mechanisms assessed via Lineweaver-Burk plots.

Docking studies : AutoDock Vina predicts binding poses in CYP3A4/2D6 active sites. ’s benzoheterocyclic derivatives used similar workflows to map hydrophobic interactions with heme groups .

Q. Critical Parameters :

| Parameter | Impact |

|---|---|

| Microsome concentration | Affects metabolite turnover rate |

| Incubation time | Prolonged time may induce enzyme inactivation |

What purification challenges arise from halogenated byproducts, and how are they resolved?

Basic Research Question

Methodological Answer :

Halogenated impurities (e.g., di-brominated analogs) require orthogonal purification:

Flash chromatography : Gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH).

Recrystallization : Use ethanol/water mixtures to exploit solubility differences. ’s EP monograph for benzimidazole impurities recommends HPLC with a C18 column (0.1% TFA in mobile phase) to resolve halogenated contaminants .

How can researchers ensure reproducibility in scale-up synthesis for preclinical studies?

Advanced Research Question

Methodological Answer :

Implement Quality by Design (QbD) principles:

- Define critical quality attributes (CQAs): Purity >98%, residual solvents <ICH limits.

- Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progress). ’s statistical DoE approach ensures robustness across scales .

- Conduct stress testing (heat, humidity) to identify degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.